Propiophenone, 2',4'-dimethoxy-3-piperidino-
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Overview
Description
Propiophenone, 2',4'-dimethoxy-3-piperidino- is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a ketone derivative of phenylpropanolamine, a sympathomimetic drug used as a decongestant and appetite suppressant. Propiophenone, 2',4'-dimethoxy-3-piperidino- has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism Of Action
The exact mechanism of action of propiophenone, 2',4'-dimethoxy-3-piperidino- is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX activity, propiophenone, 2',4'-dimethoxy-3-piperidino- reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical And Physiological Effects
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a molecule involved in inflammation. Additionally, propiophenone, 2',4'-dimethoxy-3-piperidino- has been shown to increase the levels of endogenous opioid peptides, which are involved in pain relief.
Advantages And Limitations For Lab Experiments
Propiophenone, 2',4'-dimethoxy-3-piperidino- has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, there are also some limitations to its use. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on propiophenone, 2',4'-dimethoxy-3-piperidino-. One direction is to investigate its potential as a therapeutic agent for various conditions, including cancer, inflammation, and pain. Another direction is to further elucidate its mechanism of action and explore its interactions with other molecules and pathways. Additionally, there is potential for developing new derivatives of propiophenone, 2',4'-dimethoxy-3-piperidino- with improved efficacy and safety profiles.
Synthesis Methods
There are several methods for synthesizing propiophenone, 2',4'-dimethoxy-3-piperidino-. One of the most common methods involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of an acid catalyst. Another method involves the reaction between 2,4-dimethoxyphenylacetone and piperidine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
Propiophenone, 2',4'-dimethoxy-3-piperidino- has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential as an antidepressant and anticonvulsant. In vitro studies have also shown that propiophenone, 2',4'-dimethoxy-3-piperidino- has antitumor properties, making it a promising candidate for cancer research.
properties
CAS RN |
18703-85-0 |
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Product Name |
Propiophenone, 2',4'-dimethoxy-3-piperidino- |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO3/c1-19-13-6-7-14(16(12-13)20-2)15(18)8-11-17-9-4-3-5-10-17/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI Key |
QLFSCACCFBCWJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCN2CCCCC2)OC |
Other CAS RN |
18703-85-0 |
synonyms |
1-(2,4-Dimethoxyphenyl)-3-(1-piperidinyl)-1-propanone |
Origin of Product |
United States |
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